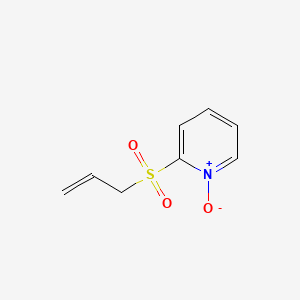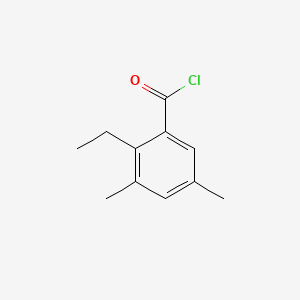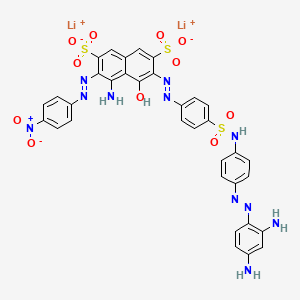
Titanium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.O is a useful research compound. Its molecular formula is C30H39N3O6Ti and its molecular weight is 585.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of titanium dioxide and other by-products.
Reduction: Reduction reactions can modify the oxidation state of titanium, affecting the compound’s reactivity and properties.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other functional groups, altering its chemical behavior. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions[][1].
Aplicaciones Científicas De Investigación
Titanium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.O has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, improving the properties of polymers.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical research, particularly in studying enzyme interactions and protein modifications.
Medicine: Its potential as a drug delivery agent is being explored, leveraging its ability to form stable complexes with various pharmaceuticals.
Industry: It is employed in the production of high-performance materials, coatings, and adhesives, enhancing their mechanical and chemical properties[][1].
Comparación Con Compuestos Similares
Compared to other organotitanium compounds, Titanium, tris(3-aminophenolato-.kappa.O)2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.O stands out due to its unique combination of ligands, which confer specific reactivity and stability. Similar compounds include:
Titanium tetraisopropoxide: Used in similar applications but with different reactivity due to its isopropoxide ligands.
Titanium tetrabutoxide: Another common titanium compound with distinct properties and uses.
Titanium(IV) oxide: Widely used in pigments and as a photocatalyst, but with different chemical behavior due to its oxide form[][1].
Propiedades
Número CAS |
107525-86-0 |
|---|---|
Fórmula molecular |
C30H39N3O6Ti |
Peso molecular |
585.5 g/mol |
Nombre IUPAC |
3-aminophenolate;2,2-bis(prop-2-enoxymethyl)butan-1-olate;titanium(4+) |
InChI |
InChI=1S/C12H21O3.3C6H7NO.Ti/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*7-5-2-1-3-6(8)4-5;/h4-5H,1-2,6-11H2,3H3;3*1-4,8H,7H2;/q-1;;;;+4/p-3 |
Clave InChI |
RUJFFQKEGVXJKJ-UHFFFAOYSA-K |
SMILES |
CCC(CO)(COCC=C)COCC=C.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.[Ti] |
SMILES canónico |
CCC(C[O-])(COCC=C)COCC=C.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.C1=CC(=CC(=C1)[O-])N.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


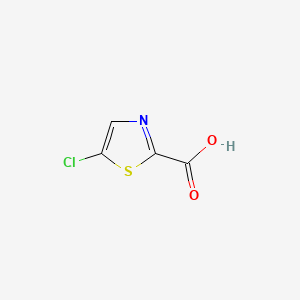
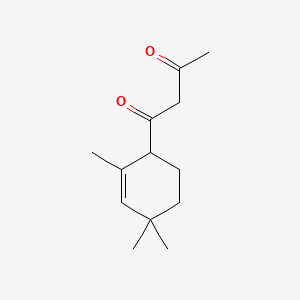

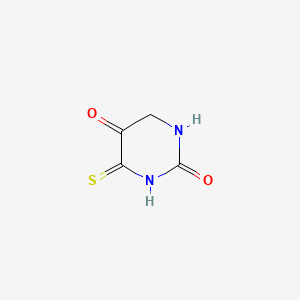
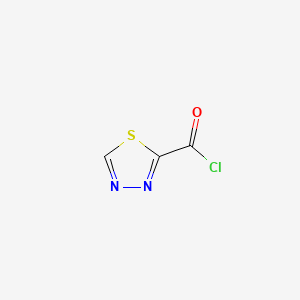
![5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY](/img/structure/B560747.png)
